N1-isopropyl-N2-methylcyclopentane-1,2-diamine
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Overview
Description
N1-isopropyl-N2-methylcyclopentane-1,2-diamine is an organic compound characterized by the presence of two amine groups attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropyl-N2-methylcyclopentane-1,2-diamine typically involves the reaction of cyclopentanone with isopropylamine and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired diamine. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-isopropyl-N2-methylcyclopentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted cyclopentane derivatives.
Scientific Research Applications
N1-isopropyl-N2-methylcyclopentane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism by which N1-isopropyl-N2-methylcyclopentane-1,2-diamine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N1,N2-dimethylcyclohexane-1,2-diamine: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
N1-isopropyl-2-methylpropan-1,2-diamine: Similar in structure but with a propane backbone.
Uniqueness
N1-isopropyl-N2-methylcyclopentane-1,2-diamine is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H20N2 |
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Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-N-methyl-1-N-propan-2-ylcyclopentane-1,2-diamine |
InChI |
InChI=1S/C9H20N2/c1-7(2)11-9-6-4-5-8(9)10-3/h7-11H,4-6H2,1-3H3 |
InChI Key |
MJFQYNQKCOLGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCC1NC |
Origin of Product |
United States |
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